Cas no 2126159-91-7 (3-amino-4,4-dimethyloxan-2-one)
3-amino-4,4-dimethyloxan-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-amino-4,4-dimethyloxan-2-one
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- Inchi: 1S/C7H13NO2/c1-7(2)3-4-10-6(9)5(7)8/h5H,3-4,8H2,1-2H3
- InChI Key: IMQFFSLZTYBOAZ-UHFFFAOYSA-N
- SMILES: C1(=O)OCCC(C)(C)C1N
Computed Properties
- Exact Mass: 143.094628657g/mol
- Monoisotopic Mass: 143.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 52.3Ų
3-amino-4,4-dimethyloxan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-383949-0.05g |
3-amino-4,4-dimethyloxan-2-one |
2126159-91-7 | 95% | 0.05g |
$282.0 | 2024-06-05 | |
| Enamine | EN300-383949-0.1g |
3-amino-4,4-dimethyloxan-2-one |
2126159-91-7 | 95% | 0.1g |
$420.0 | 2024-06-05 | |
| Enamine | EN300-383949-0.25g |
3-amino-4,4-dimethyloxan-2-one |
2126159-91-7 | 95% | 0.25g |
$601.0 | 2024-06-05 | |
| Enamine | EN300-383949-0.5g |
3-amino-4,4-dimethyloxan-2-one |
2126159-91-7 | 95% | 0.5g |
$947.0 | 2024-06-05 | |
| Enamine | EN300-383949-1.0g |
3-amino-4,4-dimethyloxan-2-one |
2126159-91-7 | 95% | 1.0g |
$1214.0 | 2024-06-05 | |
| Enamine | EN300-383949-2.5g |
3-amino-4,4-dimethyloxan-2-one |
2126159-91-7 | 95% | 2.5g |
$2379.0 | 2024-06-05 | |
| Enamine | EN300-383949-5.0g |
3-amino-4,4-dimethyloxan-2-one |
2126159-91-7 | 95% | 5.0g |
$3520.0 | 2024-06-05 | |
| Enamine | EN300-383949-10.0g |
3-amino-4,4-dimethyloxan-2-one |
2126159-91-7 | 95% | 10.0g |
$5221.0 | 2024-06-05 |
3-amino-4,4-dimethyloxan-2-one Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 3-amino-4,4-dimethyloxan-2-one
Introduction to 3-amino-4,4-dimethyloxan-2-one (CAS No: 2126159-91-7)
3-amino-4,4-dimethyloxan-2-one, identified by the Chemical Abstracts Service Number (CAS No) 2126159-91-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in drug development and material science. The molecule consists of an oxanone ring substituted with an amino group and two methyl groups, which contribute to its distinct chemical properties and reactivity.
The structural motif of 3-amino-4,4-dimethyloxan-2-one makes it a versatile intermediate in synthetic chemistry. The presence of the amino group (–NH₂) allows for further functionalization, enabling the synthesis of more complex molecules. This property is particularly valuable in medicinal chemistry, where such intermediates serve as building blocks for the development of novel therapeutic agents. The oxanone ring itself is a stable heterocycle that can participate in various chemical transformations, making it a promising scaffold for designing bioactive compounds.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-amino-4,4-dimethyloxan-2-one and its derivatives. Research has indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors, which could be exploited for therapeutic purposes. For instance, studies have suggested that derivatives of this molecule might interfere with pathways involved in inflammation and cancer progression. These findings have prompted further investigation into its mechanism of action and potential applications in treating chronic diseases.
The synthesis of 3-amino-4,4-dimethyloxan-2-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are often employed to achieve high yields and purity. The efficiency of these synthetic routes is crucial for industrial-scale production, ensuring that researchers have access to sufficient quantities of the compound for further studies.
One of the most compelling aspects of 3-amino-4,4-dimethyloxan-2-one is its role as a precursor in the development of biologically active molecules. Researchers have utilized this compound to synthesize analogs with enhanced pharmacological properties. For example, modifications at the amino group or the methyl-substituted positions can alter the compound's solubility, bioavailability, and target specificity. Such structural variations are essential for optimizing drug candidates and improving their therapeutic efficacy.
The compound's stability under various conditions also makes it a valuable candidate for industrial applications. Its resistance to degradation under thermal and chemical stress ensures that it can be stored and handled without significant loss of integrity. This stability is particularly important in pharmaceutical manufacturing, where consistency in product quality is paramount.
Recent advancements in computational chemistry have further enhanced the understanding of 3-amino-4,4-dimethyloxan-2-one's reactivity and interactions. Molecular modeling techniques allow researchers to predict how this compound might behave in different environments, including within biological systems. These simulations provide insights into its binding affinity with biological targets and help guide the design of more effective derivatives.
The pharmaceutical industry has taken note of these developments and is actively exploring 3-amino-4,4-dimethyloxan-2-one as a lead compound for drug discovery programs. Several companies have initiated research projects aimed at identifying novel therapeutic agents based on this scaffold. Early-stage clinical trials may soon be underway to evaluate the safety and efficacy of compounds derived from this molecule.
Beyond pharmaceutical applications, 3-amino-4,4-dimethyloxan-2-one has potential uses in other areas of science and technology. Its unique chemical properties make it suitable for developing new materials with specialized functions. For instance, it could be employed in creating polymers with enhanced mechanical strength or biodegradability. Such materials could find applications in industries ranging from packaging to medical devices.
The environmental impact of synthesizing and utilizing 3-amino-4,4-dimethyloxan-2-one is also a consideration that researchers are addressing. Efforts are being made to develop greener synthetic methods that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that the production of this compound aligns with global environmental goals.
In conclusion,3-amino-4,4-dimethyloxan-2-one (CAS No: 2126159-91-7) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structure and reactivity make it a valuable intermediate for synthesizing bioactive molecules, while its stability ensures practicality in industrial applications. As research continues to uncover new uses for this compound,3-amino-4,4-dimethyloxan-2-one is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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